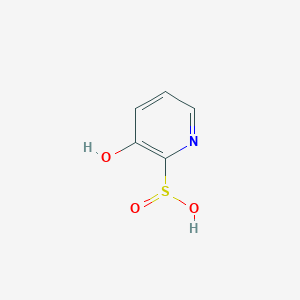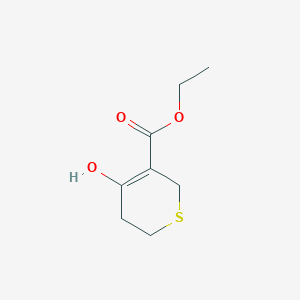![molecular formula C7H7N5O B13111148 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide typically involves the reaction of 7H-Pyrrolo[2,3-d]pyrimidine with hydrazine derivatives. One common method includes the following steps:
Starting Material: 7H-Pyrrolo[2,3-d]pyrimidine is used as the starting material.
Hydrazine Reaction: The starting material is reacted with hydrazine hydrate under reflux conditions.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogenated reagents like bromoethane; reactions are conducted under reflux conditions in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyrrolopyrimidine core.
Applications De Recherche Scientifique
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its therapeutic potential in treating cancer, inflammatory diseases, and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use in developing kinase inhibitors.
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Used as a scaffold for designing selective inhibitors.
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Investigated for its potential in medicinal chemistry.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide stands out due to its unique hydrazide functional group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H7N5O |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
7H-pyrrolo[2,3-d]pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C7H7N5O/c8-12-7(13)5-2-10-6-4(5)1-9-3-11-6/h1-3H,8H2,(H,12,13)(H,9,10,11) |
Clé InChI |
XWFPKFDTQAGXQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CN=CN=C2N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)










![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)
